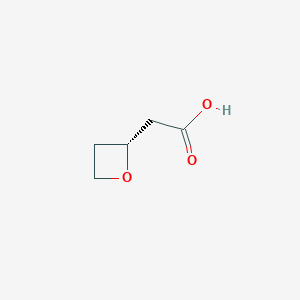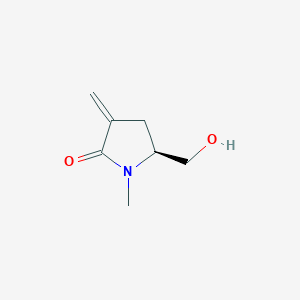
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of (S)-pyroglutamic acid as a starting material, which undergoes a series of reactions including reduction, protection, and cyclization to form the desired pyrrolidinone ring . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.
化学反应分析
Types of Reactions
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
科学研究应用
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- N-[(3R,5S)-5-(Hydroxymethyl)-1-methyl-3-pyrrolidinyl]-2-[(4-oxo-1,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
Uniqueness
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylidene groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(5S)-5-(hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(4-9)8(2)7(5)10/h6,9H,1,3-4H2,2H3/t6-/m0/s1 |
InChI 键 |
JDRCXHXQPIBKMS-LURJTMIESA-N |
手性 SMILES |
CN1[C@@H](CC(=C)C1=O)CO |
规范 SMILES |
CN1C(CC(=C)C1=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


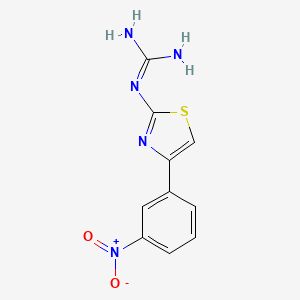
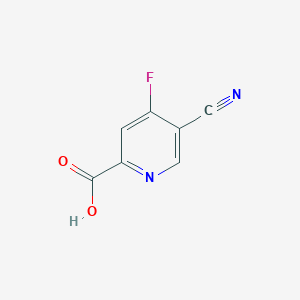
![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)
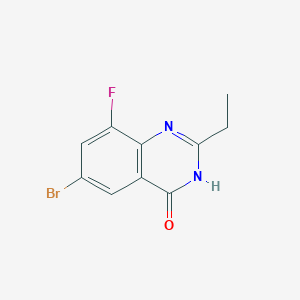

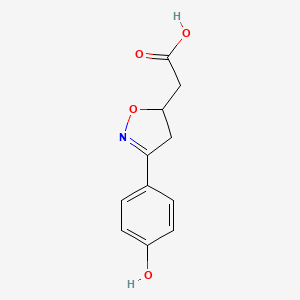
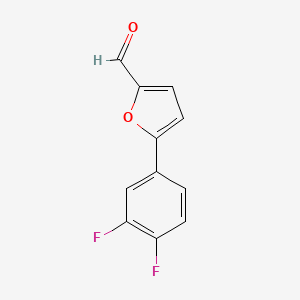
![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)

![1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)

